molecular formula C19H20O3 B12664316 1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione CAS No. 142472-14-8

1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione

Cat. No.: B12664316
CAS No.: 142472-14-8
M. Wt: 296.4 g/mol
InChI Key: LVUWQLFMHIZAEJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a trimethylphenyl group connected by a propanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione typically involves the condensation of 4-methoxybenzaldehyde with 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione involves its interaction with specific molecular targets. The methoxy and trimethylphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-phenylethanone: Similar structure but lacks the trimethylphenyl group.

    1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione: Similar backbone but different substituents.

Uniqueness: 1-(4-Methoxyphenyl)-3-(2,4,6-trimethylphenyl)-1,3-propanedione is unique due to the presence of both methoxy and trimethylphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

142472-14-8

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(2,4,6-trimethylphenyl)propane-1,3-dione

InChI

InChI=1S/C19H20O3/c1-12-9-13(2)19(14(3)10-12)18(21)11-17(20)15-5-7-16(22-4)8-6-15/h5-10H,11H2,1-4H3

InChI Key

LVUWQLFMHIZAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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